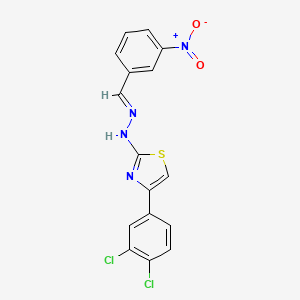

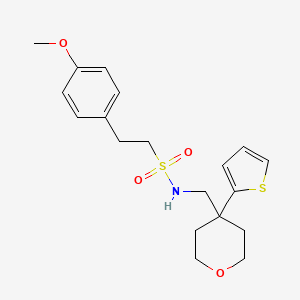

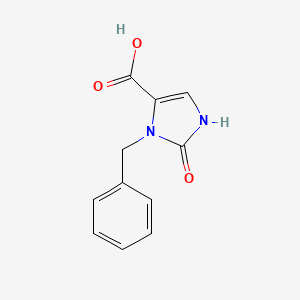

![molecular formula C27H20N4O2S2 B2368130 2-[3-[(4-苯基-5-噻吩-2-基-1,2,4-三唑-3-基)硫代]丙基]苯并[de]异喹啉-1,3-二酮 CAS No. 690249-67-3](/img/structure/B2368130.png)

2-[3-[(4-苯基-5-噻吩-2-基-1,2,4-三唑-3-基)硫代]丙基]苯并[de]异喹啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S and is considered an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . 1,2,4-Triazole is another significant nucleus in many organic syntheses . Over 35 products with this nucleus have been introduced to the market .

Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of thiophene and its derivatives can be analyzed using various spectroscopic methods, including FT-IR, 1H-, and 13C-NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成化学应用

该化合物参与合成化学反应,包括烯型反应,涉及酰基的转移。此类反应可以产生结构多样性显著的产品,对制药和材料科学应用非常重要。例如,4-苯基-1,2,4-三唑啉-3,5-二酮加到不饱和化合物中可以生成混合酸酐和硫已被挤出的产物,展示了其在合成途径中的多功能性 (Bottomley、Boyd 和 Monteil,1980 年)。

生物活性

该化合物的衍生物已被研究其体外抗结核和细胞毒性。例如,某些 3-杂芳基硫代喹啉衍生物对结核分枝杆菌表现出有希望的活性,对小鼠成纤维细胞的细胞毒性作用最小。这突出了它们在开发新的抗结核剂中的潜力 (Chitra 等,2011 年)。

材料科学

该化合物的结构基序已被用于设计用于生物和生化应用的灵敏荧光探针。例如,已经开发出一种基于 1,8-萘酰亚胺和亚砜单元的新型双光子荧光探针,用于检测还原剂,如 DTT,展示了其在生物系统中的一光子和双光子成像中的应用 (Sun 等,2018 年)。

化学传感器系统

已经合成了用于化学传感器系统的衍生物,在确定阴离子方面表现出很高的选择性。此类应用对于环境监测和诊断至关重要 (Tolpygin 等,2012 年)。

作用机制

While the specific mechanism of action for your compound is not available, it’s known that 1,2,4-triazole acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor . Its polar nature helps the nucleus of triazole to increase the solubility of the ligand, and triazole can greatly boost the pharmacological profile of the drug .

未来方向

属性

IUPAC Name |

2-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2S2/c32-25-20-12-4-8-18-9-5-13-21(23(18)20)26(33)30(25)15-7-17-35-27-29-28-24(22-14-6-16-34-22)31(27)19-10-2-1-3-11-19/h1-6,8-14,16H,7,15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESUEOVEDYSPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)

![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)

![1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2368067.png)